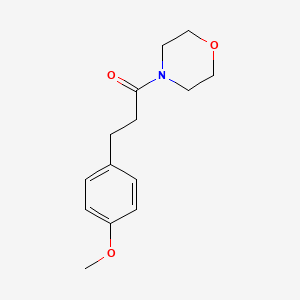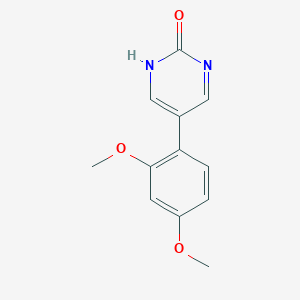
2-(Naphthalen-1-yl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)nicotinic acid, 95% has many applications in scientific research. It can be used to study the effects of nicotine on the nervous system, as well as its effects on other biological processes. It can also be used as a tool to study the pharmacology of nicotine, as well as its effects on the body. Additionally, 2-(Naphthalen-1-yl)nicotinic acid, 95% can be used to study the effects of nicotine on the development of addiction and other behavioral disorders.
Mécanisme D'action
2-(Naphthalen-1-yl)nicotinic acid, 95% acts on nicotinic acetylcholine receptors in the body. These receptors are responsible for the transmission of signals between neurons, and they are involved in the regulation of various physiological processes. When 2-(Naphthalen-1-yl)nicotinic acid, 95% binds to these receptors, it triggers the release of neurotransmitters, such as acetylcholine and dopamine, which can then interact with other neurons and lead to the desired biological response.
Biochemical and Physiological Effects
2-(Naphthalen-1-yl)nicotinic acid, 95% has been shown to affect a wide range of biochemical and physiological processes. It has been found to have antinociceptive effects, meaning that it can reduce pain. It has also been found to have anti-inflammatory effects, meaning that it can reduce inflammation. Additionally, 2-(Naphthalen-1-yl)nicotinic acid, 95% has been found to have an effect on the cardiovascular system, as it can increase heart rate and blood pressure. It has also been found to have an effect on the respiratory system, as it can increase respiration rate.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Naphthalen-1-yl)nicotinic acid, 95% has many advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. However, there are some limitations to its use in lab experiments. For example, it can be toxic in high concentrations, and it is not suitable for use in humans.
Orientations Futures
2-(Naphthalen-1-yl)nicotinic acid, 95% has many potential future directions for scientific research. It could be used to study the effects of nicotine on the development of addiction and other behavioral disorders. Additionally, it could be used to study the effects of nicotine on the cardiovascular system, as well as its effects on the respiratory system. Furthermore, it could be used to study the effects of nicotine on the nervous system, as well as its effects on other biological processes. Finally, it could be used to study the pharmacology of nicotine, as well as its effects on the body.
Méthodes De Synthèse
2-(Naphthalen-1-yl)nicotinic acid, 95% is synthesized through a multi-step process that involves the condensation of two molecules of 2-naphthol and one molecule of nicotine. First, the two molecules of 2-naphthol are combined with a base, such as sodium bicarbonate, to form a salt. This salt is then reacted with one molecule of nicotine in the presence of an acid, such as hydrochloric acid, to form the desired product. The reaction is typically carried out in a solvent, such as methanol, and the product can be purified by recrystallization.
Propriétés
IUPAC Name |
2-naphthalen-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-9-4-10-17-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKZCQQWWXOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/no-structure.png)
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)
![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)

